6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide
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Overview
Description
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols, which is transition metal and external oxidant-free .
Industrial Production Methods
the principles of green chemistry, such as using recyclable catalysts and benign solvents, are often applied to scale up the synthesis of similar quinazolinone derivatives .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TBHP and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions are typically quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share a similar core structure and exhibit diverse biological activities.
2,3-disubstituted quinazolin-4(3H)-ones: These derivatives are synthesized using similar methods and have comparable properties
Uniqueness
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other quinazolinone derivatives .
Properties
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-29-17-9-7-8-16(14-17)15-23-20(26)12-3-2-6-13-25-21(27)18-10-4-5-11-19(18)24-22(25)28/h4-5,7-11,14H,2-3,6,12-13,15H2,1H3,(H,23,26)(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLBSAAHCPWISG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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